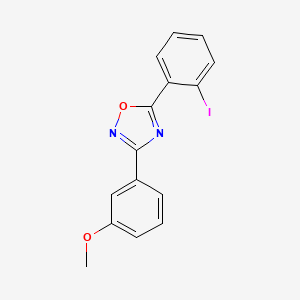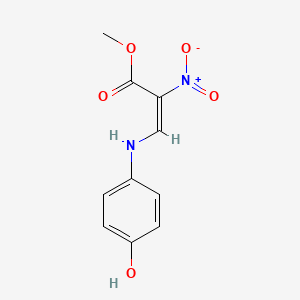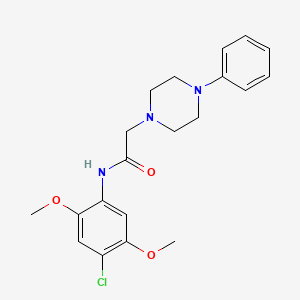
N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a methylpiperidine ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoyl chloride with 2-methylpiperidine to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
The reaction conditions often include:
Solvents: Common solvents such as dichloromethane or toluene.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-hydroxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide
- N-(3-methoxyphenyl)-2-(2-ethylpiperidin-1-yl)acetamide
- N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)ethylamine
Uniqueness
N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, receptor binding affinities, and metabolic stability, making it a compound of interest for further research and development.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-3-4-9-17(12)11-15(18)16-13-7-5-8-14(10-13)19-2/h5,7-8,10,12H,3-4,6,9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVUKIIXHMDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5283502.png)

![(6E)-2-ethyl-5-imino-6-[[1-[3-(3-methoxyphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5283516.png)

![N-(3-chloro-4-methoxyphenyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5283533.png)

![2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5283554.png)

![2-(acetylamino)-3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5283561.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-isopropyl-2-methylpyrimidin-4-amine](/img/structure/B5283563.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide](/img/structure/B5283572.png)
![7-(3-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5283590.png)
![7-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5283598.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B5283611.png)
